3-(4-Methylthiophen-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-methylthiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEECDTJIITUVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Methylthiophen 2 Yl Propanoic Acid
Strategic Approaches to the Synthesis of 3-(4-Methylthiophen-2-yl)propanoic Acid and its Analogues
The synthesis of this compound and its analogues can be approached through several strategic disconnections. A primary consideration is the formation of the carbon-carbon bond between the thiophene (B33073) ring and the propanoic acid side chain. Two prominent strategies for this are the malonic ester synthesis and transition-metal catalyzed cross-coupling reactions , such as the Heck reaction.
In the malonic ester synthesis approach, a suitable electrophile, such as 2-(chloromethyl)-4-methylthiophene (B13360657) or 2-(bromomethyl)-4-methylthiophene, would be reacted with a malonic ester derivative. Subsequent hydrolysis and decarboxylation would then yield the desired propanoic acid. This classical method offers a reliable route for the construction of the carboxylic acid side chain.
Alternatively, a more modern and versatile approach involves palladium-catalyzed cross-coupling reactions. For instance, a Heck-type reaction could be employed by coupling a halo-substituted thiophene, such as 2-bromo-4-methylthiophene, with an acrylic acid ester, followed by reduction of the resulting double bond. This strategy allows for a modular assembly of the target molecule.
Key Reaction Pathways in the Formation of Thiophenepropanoic Acid Derivatives
Several key reaction pathways are instrumental in the synthesis of thiophenepropanoic acid derivatives.
One fundamental pathway involves the Gewald synthesis , which is a versatile method for constructing substituted thiophene rings. This multicomponent reaction utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to afford a 2-aminothiophene. While not a direct route to the title compound, it provides a powerful tool for creating highly functionalized thiophene precursors that can be further elaborated.
Another critical pathway is the Friedel-Crafts acylation of a pre-existing 4-methylthiophene. Acylation with a suitable three-carbon acylating agent, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction), can furnish the propanoic acid side chain. The regioselectivity of the acylation is a key consideration in this approach.
Furthermore, the Paal-Knorr thiophene synthesis offers a route to the thiophene ring itself from a 1,4-dicarbonyl compound and a sulfur source like phosphorus pentasulfide or Lawesson's reagent. By starting with an appropriately substituted dicarbonyl compound, the 4-methylthiophenepropanoic acid framework can be constructed.
A summary of potential starting materials for these pathways is presented in the table below.
| Starting Material Category | Specific Example | Potential Synthetic Pathway |
| Halogenated Thiophenes | 2-Bromo-4-methylthiophene | Heck or Suzuki Coupling |
| Thiophene Aldehydes | 4-Methylthiophene-2-carbaldehyde | Wittig Reaction followed by reduction and hydrolysis |
| Thienyl Grignard Reagents | (4-Methylthiophen-2-yl)magnesium bromide | Reaction with a three-carbon electrophile |
| Substituted Thiophenes | 4-Methylthiophene | Friedel-Crafts Acylation |
Methodologies for Chiral Synthesis of Enantiopure Thiophenepropanoic Acid Derivatives
The synthesis of enantiomerically pure this compound derivatives, where a stereocenter might be introduced on the alkyl linker, can be achieved through several asymmetric strategies.
One common approach is the use of chiral auxiliaries . wikipedia.orgnih.govrsc.orgresearchgate.net A chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer camphorsultam, can be attached to a precursor of the propanoic acid side chain. wikipedia.orgnih.govrsc.orgresearchgate.net Subsequent diastereoselective reactions, for instance, an alkylation or a conjugate addition, can establish the desired stereocenter. The auxiliary is then cleaved to yield the enantiopure product. The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has also been demonstrated to control the stereochemistry of attached acyl ligands with a high degree of precision. iupac.org
Another powerful technique is asymmetric catalysis . Chiral catalysts, such as transition metal complexes with chiral ligands, can be employed to catalyze reactions that create the stereocenter with high enantioselectivity. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor, 3-(4-methylthiophen-2-yl)propenoic acid, using a chiral rhodium or ruthenium catalyst, could provide access to the enantiopure target compound.
Optimization of Synthetic Routes for Scalability and Efficiency in Academic Research
For academic research purposes, the optimization of synthetic routes towards this compound focuses on factors like yield, purity, cost of reagents, and ease of execution.
In the context of a Heck reaction , optimization would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield and regioselectivity of the coupling. researchgate.netnih.govmdpi.comnih.govchemrxiv.org For instance, the choice of phosphine (B1218219) ligand can significantly influence the efficiency of the catalytic cycle. nih.govmdpi.comchemrxiv.org Temperature and reaction time are also critical parameters to control to minimize side reactions. researchgate.netnih.gov
The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can significantly enhance efficiency by reducing the need for intermediate purification steps. nih.gov
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Esterification can be readily achieved through Fischer esterification by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.ca Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.
Amide bond formation is another common derivatization. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using, for example, thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. rsc.org Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to directly couple the carboxylic acid with an amine, often in the presence of an additive like N-hydroxysuccinimide to improve efficiency. nih.gov
The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then serve as a precursor for further functionalization.
Modifications of the Thiophene Ring System and Alkyl Linker
Beyond derivatization of the carboxylic acid, the thiophene ring and the alkyl linker of this compound can also be chemically modified to generate further structural diversity.
The thiophene ring is susceptible to electrophilic aromatic substitution . Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) can introduce halogen atoms onto the ring, typically at the 5-position due to the activating effect of the alkyl group at the 2-position. youtube.com Nitration and sulfonation are also possible, although the conditions must be carefully controlled to avoid degradation of the thiophene ring.
Metal-halogen exchange on a halogenated derivative, followed by quenching with an electrophile, provides a powerful method for introducing a wide variety of substituents onto the thiophene ring. For instance, lithiation of a bromo-substituted thiophene followed by reaction with an aldehyde or ketone would introduce a new carbon-carbon bond.
Modifications to the alkyl linker can be achieved through various reactions. For example, α-halogenation of the carboxylic acid (e.g., via the Hell-Volhard-Zelinsky reaction) would introduce a halogen at the carbon adjacent to the carbonyl group, which can then be displaced by a variety of nucleophiles.
Structure Activity Relationship Sar Studies and Molecular Design
Correlative Analysis of Structural Features and Resultant Biological Effects
The biological profile of 3-(4-Methylthiophen-2-yl)propanoic acid is a composite of the functionalities of its thiophene (B33073) core and its acidic side chain. Thiophene rings are recognized as important pharmacophores in a multitude of biologically active compounds, prized for their ability to act as bioisosteric replacements for phenyl rings. nih.gov This substitution can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. encyclopedia.pubnih.govresearchgate.net
Impact of Substituent Variations on the 4-Methylthiophene Moiety
The 4-methylthiophene moiety is a key determinant of the molecule's interaction with biological targets. Variations in the substitution pattern on this ring can profoundly affect activity.
Role of the Methyl Group : The methyl group at the 4-position of the thiophene ring, while seemingly simple, can have a significant impact. Often referred to as a "magic methyl" in medicinal chemistry, such a group can enhance biological activity through several mechanisms. nih.gov It can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can establish critical van der Waals interactions within a receptor's binding pocket and influence the conformation of the molecule to favor a more biologically active shape. nih.govnih.gov In some instances, a methyl group can also block sites of metabolic degradation, thereby increasing the compound's half-life. nih.gov
Positional Isomerism and Alternative Substituents : The position and nature of substituents on the thiophene ring are critical. Moving the methyl group to a different position (e.g., position 3 or 5) would alter the electronic distribution and steric profile of the molecule, likely leading to different binding affinities and activities. Replacing the methyl group with other substituents allows for the fine-tuning of properties. For example, introducing electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can modulate the pKa of the propanoic acid and the electronic character of the thiophene ring, influencing receptor interactions. researchgate.net
The following table summarizes hypothetical SAR trends for substitutions on the thiophene ring, based on general principles observed in related heterocyclic compounds.
| Modification on Thiophene Ring | Substituent (R) | Predicted Impact on Activity | Rationale |
| Position 4 | -CH₃ (Methyl) | Baseline | Provides a balance of lipophilicity and steric bulk. |
| Position 4 | -H (Unsubstituted) | Potentially Reduced | Loss of hydrophobic interactions and potential metabolic stability. |
| Position 4 | -Cl (Chloro) | Potentially Increased | Increases lipophilicity and can form halogen bonds. |
| Position 4 | -OCH₃ (Methoxy) | Variable | Increases polarity; may introduce hydrogen bond accepting capability. |
| Position 5 | -Br (Bromo) | Potentially Increased | Enhances lipophilicity; potential for specific interactions. |
Influence of Modifications on the Propanoic Acid Side Chain
The propanoic acid side chain is pivotal for the molecule's pharmacokinetic and pharmacodynamic properties. Modifications to this chain are a common strategy to optimize drug candidates. orientjchem.org
Carboxylic Acid Group : The terminal carboxylic acid is often a primary point of interaction with biological targets, typically forming ionic bonds or hydrogen bonds. However, this acidic nature can also be responsible for side effects, such as gastrointestinal irritation observed with many NSAIDs. orientjchem.org To mitigate this, the carboxylic acid can be modified into esters or amides. These derivatives can function as prodrugs, which are metabolized in vivo to release the active carboxylic acid, or they may possess their own unique biological activities. humanjournals.com
Chain Length and Rigidity : Altering the length of the alkyl chain can impact how the molecule fits into a binding site. Shortening the chain to an acetic acid derivative or lengthening it to a butanoic acid derivative would change the distance between the thiophene ring and the acidic group, which could drastically alter biological activity. Introducing rigidity into the chain, for example through the formation of a cyclic structure or the introduction of a double bond, can lock the molecule into a specific conformation, which may lead to increased potency and selectivity if that conformation is optimal for binding.
The table below outlines the expected effects of common modifications to the propanoic acid side chain.
| Side Chain Modification | Resulting Functional Group | Predicted Impact on Potency | Rationale |
| Esterification | -COOCH₃ (Methyl Ester) | Decreased (in vitro) | Acts as a prodrug; requires in vivo hydrolysis to the active acid. |
| Amidation | -CONH₂ (Primary Amide) | Variable | Changes polarity and hydrogen bonding capacity; may target different receptors. |
| Chain Homologation | Butanoic Acid | Potentially Decreased | Alters the spatial orientation of the pharmacophoric groups. |
| Alpha-Methylation | 2-Methylpropanoic Acid | Potentially Increased | Introduces a chiral center and may enhance binding affinity (e.g., profens). |
Stereochemical Implications in Biological Activity and Receptor Interactions
Stereochemistry is a critical factor in the interaction between small molecules and biological targets, which are themselves chiral. For many arylpropionic acids, particularly the 2-arylpropionic acid class of NSAIDs (e.g., ibuprofen), biological activity resides predominantly in one enantiomer. orientjchem.orghumanjournals.com Typically, the (S)-enantiomer is responsible for the therapeutic action. orientjchem.org
In the case of this compound, the parent structure is achiral. However, the introduction of a substituent at the α-carbon (C2) or β-carbon (C3) of the propanoic acid chain would create a chiral center. For instance, α-methylation would produce (R)- and (S)-2-methyl-3-(4-methylthiophen-2-yl)propanoic acid. It is highly probable that these enantiomers would exhibit different biological activities and metabolic fates. One enantiomer would likely have a three-dimensional arrangement that is more complementary to the target binding site, leading to a stronger and more effective interaction. This stereoselectivity is fundamental to receptor recognition and is a key consideration in drug design to maximize therapeutic effects while minimizing potential side effects associated with the less active or inactive enantiomer.
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of more potent and selective analogs of this compound is guided by the SAR principles outlined above. Key strategies include:
Bioisosteric Replacement : The thiophene ring itself is a successful bioisostere of a phenyl ring. nih.gov Further design could involve replacing the thiophene with other heterocycles (e.g., furan, thiazole, pyridine) to explore different electronic and steric properties while maintaining the core scaffold.
Conformational Restriction : Introducing structural elements that reduce the conformational flexibility of the molecule can pre-organize it into its bioactive conformation, enhancing binding affinity. This could involve cyclizing the side chain or introducing bulky groups on the thiophene ring to control the rotational freedom.
Scaffold Decoration : Based on a known biological target, the 4-methylthiophene core can be "decorated" with additional functional groups designed to interact with specific sub-pockets of the binding site. For example, adding a hydrogen bond donor or acceptor at the 5-position of the thiophene ring could engage with a specific amino acid residue in the target protein, thereby increasing both potency and selectivity.
Prodrug Strategy : To improve pharmacokinetic properties or reduce mechanism-based toxicity, the carboxylic acid can be masked as an ester or an amide. This approach can enhance absorption and distribution, with the active drug being released at the site of action through enzymatic cleavage. humanjournals.com
By systematically applying these principles, medicinal chemists can iteratively modify the lead structure of this compound to develop drug candidates with optimized therapeutic profiles.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a ligand, such as 3-(4-Methylthiophen-2-yl)propanoic acid, might interact with a protein target.
While no specific molecular docking studies for this compound are available, research on similar thiophene (B33073) derivatives often reveals key interactions. For instance, studies on other thiophene-based compounds have shown that the thiophene ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in a protein's active site. The carboxylic acid group of the propanoic acid moiety is a common motif for forming hydrogen bonds with polar amino acid residues like arginine, lysine, or serine. The methyl group on the thiophene ring could potentially fit into small hydrophobic pockets, influencing the compound's binding affinity and selectivity.
Future molecular docking studies on this compound would involve screening it against various protein targets to identify potential biological activities. The results would typically be presented in a table format, detailing binding energies and interacting residues.
Table 1: Hypothetical Molecular Docking Data for this compound (Note: This table is for illustrative purposes only, as no specific data is currently available.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein X | - | - | - |
| Protein Y | - | - | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
No QSAR models have been specifically developed for or include this compound in their training or test sets. However, general QSAR studies on thiophene derivatives have identified several molecular descriptors that are often correlated with biological activity. These can include:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are important for electrostatic interactions.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which influences how the compound distributes between aqueous and lipid environments.
A future QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities. The resulting model would be validated to ensure its predictive power.
Table 2: Relevant Molecular Descriptors for Potential QSAR Modeling of this compound (Note: This table is for illustrative purposes only, as no specific QSAR model is currently available.)
| Descriptor | Description | Predicted Value |
|---|---|---|
| Molecular Weight | Mass of the molecule | - |
| LogP | Lipophilicity | - |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | - |
| Number of Hydrogen Bond Donors | Count of atoms that can donate a hydrogen bond | - |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide insights into a molecule's geometry, reactivity, and spectroscopic properties.
There are no specific DFT studies reported for this compound. However, DFT studies on other thiophene derivatives have been used to calculate properties such as:
Optimized molecular geometry: To determine the most stable 3D conformation.
Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate chemical stability.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
A DFT study of this compound would provide valuable information about its electronic properties and reactivity.
Table 3: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only, as no specific data is currently available.)
| Property | Value |
|---|---|
| HOMO Energy | - eV |
| LUMO Energy | - eV |
| HOMO-LUMO Gap | - eV |
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can be used to investigate the conformational changes of a ligand and its target protein upon binding, and to assess the stability of the ligand-protein complex over time.
As with the other computational methods, no specific MD simulation studies for this compound have been published. General findings from MD simulations of other ligand-protein complexes show that they can reveal:
The flexibility of the ligand in the binding pocket.
The stability of key interactions, such as hydrogen bonds, over the simulation time.
The role of water molecules in mediating ligand-protein interactions.
An MD simulation of this compound bound to a protein target would provide a dynamic view of their interaction, complementing the static picture from molecular docking.
Advanced Analytical and Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unequivocal structural elucidation of 3-(4-Methylthiophen-2-yl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced techniques can reveal through-bond and through-space correlations.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for each proton environment. The propanoic acid chain would exhibit two triplets corresponding to the methylene (B1212753) (-CH₂) groups. The thiophene (B33073) ring protons would appear as singlets or narrow doublets in the aromatic region, and the methyl group attached to the thiophene ring would present as a sharp singlet. The acidic proton of the carboxyl group would typically appear as a broad singlet.
In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to each unique carbon atom in the molecule. docbrown.info The chemical shifts are influenced by the electronic environment, with the carbonyl carbon of the carboxylic acid appearing furthest downfield (around 170-180 ppm). docbrown.info The carbons of the thiophene ring would resonate in the aromatic region, and their specific shifts would be influenced by the positions of the methyl and propanoic acid substituents. docbrown.infomdpi.com
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -COOH | ~12.0 (broad s) | ~178 |
| Thiophene H-3 | ~6.8 (s) | ~123 |
| Thiophene H-5 | ~6.7 (s) | ~138 |
| -CH₂- (alpha to COOH) | ~2.6 (t) | ~34 |
| -CH₂- (beta to COOH) | ~3.0 (t) | ~25 |
| Thiophene -CH₃ | ~2.2 (s) | ~15 |
| Thiophene C-2 | - | ~142 |
| Thiophene C-4 | - | ~139 |
Conformational Analysis: The flexibility of the propanoic acid side chain allows the molecule to exist in various conformations. The rotational preferences around the C-C single bonds can be investigated using vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. nih.gov By applying established relationships like the Karplus equation, the dihedral angles can be estimated, providing insight into the equilibrium between gauche and anti conformers in solution. nih.gov This analysis is crucial for understanding the molecule's three-dimensional structure and potential interactions.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to deduce its structure through fragmentation analysis. The compound has a molecular formula of C₈H₁₀O₂S, which corresponds to a monoisotopic mass of approximately 170.04 Da. uni.luchemscene.com
High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high confidence. lcms.cz In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be observed at m/z 170. docbrown.info The presence of a small M+1 peak is expected due to the natural abundance of ¹³C, while an M+2 peak would be more significant than in a non-sulfur compound due to the presence of the ³⁴S isotope. docbrown.info
Fragmentation analysis provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:
Loss of the carboxyl group: Cleavage of the bond between the alpha and beta carbons can lead to the loss of the •COOH radical (45 Da), resulting in a significant fragment. docbrown.info
McLafferty rearrangement: If applicable, this process could lead to the elimination of a neutral molecule.
Cleavage of the side chain: Scission at the bond connecting the propanoic acid chain to the thiophene ring would generate an ion corresponding to the methyl-thienyl moiety.
Ring fragmentation: The thiophene ring itself can break apart, yielding characteristic sulfur-containing fragments.
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 170 | [C₈H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₇H₉S]⁺ | Loss of •COOH (45 Da) |
| 111 | [C₆H₇S]⁺ | Loss of -CH₂COOH (59 Da), tropylium-like ion |
| 97 | [C₅H₅S]⁺ | Thienyl cation base structure |
| 45 | [COOH]⁺ | Carboxyl cation |
Predicted values are based on common fragmentation patterns of carboxylic acids and thiophene derivatives. docbrown.infodocbrown.infochim.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for identifying functional groups and characterizing the electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most characteristic feature is the carboxylic acid group, which gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding. libretexts.orgdocbrown.info A sharp and intense C=O stretching absorption is expected around 1700 cm⁻¹. libretexts.orgdocbrown.info Other significant absorptions include C-H stretches from the alkyl chain and the methyl group (around 2850-3000 cm⁻¹), C=C stretches from the thiophene ring (around 1600-1450 cm⁻¹), and C-S bond vibrations. docbrown.infodocbrown.info
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~2850-2960 | C-H stretch | Alkyl Chain & Methyl |
| ~1700 | C=O stretch (strong) | Carboxylic Acid |
| ~1450-1600 | C=C stretch | Thiophene Ring |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
| ~600-800 | C-S stretch | Thiophene Ring |
Data is inferred from spectra of propanoic acid and its derivatives. libretexts.orgdocbrown.infodocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The thiophene ring is the primary chromophore in this compound. It is expected to exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions. biointerfaceresearch.comnih.gov The exact position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the substitution on the thiophene ring and the solvent used for the analysis. biointerfaceresearch.com
X-ray Crystallography for Definitive Solid-State Structure Determination
For a complete and unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:
The exact conformation of the propanoic acid side chain relative to the thiophene ring.
The planarity of the thiophene ring.
Detailed information on intermolecular interactions. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, and this feature would be clearly observable. nih.gov
The crystal packing arrangement, showing how molecules are organized in the unit cell.
While no specific crystal structure for this compound is publicly available in the search results, the methodology remains the most powerful for definitive solid-state structural proof. nih.gov
Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. nih.govresearchgate.netpensoft.net Since the compound contains a UV-active thiophene ring, a UV detector set at an appropriate wavelength (e.g., 220-260 nm) would be suitable for detection. nih.gov The purity of a sample would be determined by the relative area of the main peak in the resulting chromatogram. The method can be validated for linearity, accuracy, and precision to be used in a quantitative manner. pensoft.net
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~3) |
| Elution | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~230 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Conditions are based on methods for similar propanoic acid derivatives. nih.govpensoft.net
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is often required. researchgate.net The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. This process improves peak shape and thermal stability, allowing for accurate quantification and separation on a suitable capillary column (e.g., a polar or mid-polar phase).
Future Research Directions and Therapeutic Prospects
Identification of Novel Therapeutic Applications beyond Current Findings
While the specific bioactivity of 3-(4-Methylthiophen-2-yl)propanoic acid is not extensively documented, the thiophene (B33073) ring system is a well-established pharmacophore present in drugs with a wide range of effects. Future research will likely focus on screening this compound and its derivatives against a variety of biological targets to uncover new therapeutic uses.
Key areas for exploration include:
Oncology: Thiophene derivatives have demonstrated notable anticancer activities. nih.gov Research could investigate the potential of this compound analogues to induce apoptosis in cancer cells or inhibit tumor growth, as seen with other functionalized thiophene scaffolds. nih.govnih.gov
Infectious Diseases: The structural motifs of thiophenes are found in various antimicrobial agents. Investigating the activity of this specific propanoic acid derivative against bacterial strains, particularly drug-resistant ones like MRSA, could yield new antibiotic leads. mdpi.com Furthermore, recent studies have identified thiophene derivatives as potent viral entry inhibitors, suggesting a potential role in developing antiviral therapies against pathogens like the Ebola virus. acs.org
Inflammatory and Metabolic Disorders: Molecules containing the thiophene ring have been explored for anti-inflammatory and antidiabetic properties. nih.govrsc.org Screening for activity against targets involved in inflammation (e.g., cyclooxygenase enzymes) or metabolic regulation (e.g., peroxisome proliferator-activated receptors) could open new therapeutic pathways.
Antioxidant Activity: Propanoic acid derivatives have been identified as attractive scaffolds for developing novel antioxidant candidates, a property crucial for combating oxidative stress associated with various diseases, including cancer. mdpi.com
Development of Targeted Delivery Systems for Thiophenepropanoic Acid Compounds
A significant challenge for many promising therapeutic compounds, including thiophene derivatives, is poor water solubility and potential toxicity. nih.gov Modern drug delivery technologies offer a solution by enhancing bioavailability and targeting specific tissues, thereby increasing efficacy and reducing side effects.
Future strategies for compounds like this compound could involve:
Nanoparticle Encapsulation: Loading the compound into nanocarriers such as liposomes or polymeric nanoparticles, like poly(lactic-co-glycolic acid) (PLGA), can improve solubility and provide sustained release. nih.gov Studies on other thiophene derivatives have successfully used human serum albumin (HSA) nanoparticles to overcome solubility issues and enhance delivery to tumor cells. nih.gov
Receptor-Targeted Systems: For applications in oncology, nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells. nih.gov For example, folic acid (FA) can be used to target the folate receptor, which is often upregulated in various cancers, leading to enhanced cellular uptake of the drug-loaded nanoparticle. nih.govacs.org This approach has been shown to improve the selectivity of thiophene-based anticancer agents. nih.govresearchgate.net
| Nanocarrier System | Targeting Ligand | Key Advantages | Example Particle Size (nm) | Example Drug Loading / Entrapment Efficiency | Reference |
|---|---|---|---|---|---|
| PLGA Nanoparticles (PNPs) | None (Passive Targeting) | Improves solubility, sustained release, enhanced permeability and retention (EPR) effect in tumors. | ~164 | Not specified | nih.gov |
| Folate-Modified PLGA Nanoparticles (FPNPs) | Folic Acid (FA) | Actively targets cancer cells overexpressing folate receptors, enhancing cellular uptake and selectivity. | ~172 | DL: 5.7%, EE: 71.3% | nih.govacs.org |
| Human Serum Albumin (HSA) Nanoparticles | None (Natural Targeting) | Overcomes poor solubility, biocompatible, leverages albumin uptake mechanisms in tumors. | Not specified | DL: 3.70%, EE: 99.59% | nih.gov |
Exploration of Combination Therapies Involving Thiophenepropanoic Acid Analogues
To combat complex diseases like cancer and overcome antimicrobial resistance, combination therapy has become a standard approach. Future research should explore the synergistic potential of this compound analogues with existing drugs. For instance, if a derivative shows promise as an antimicrobial, it could be combined with a traditional antibiotic like oxacillin (B1211168) to tackle resistant bacterial strains. mdpi.com In oncology, combining a novel thiophene compound with established chemotherapeutics could lead to lower required doses, reduced toxicity, and a more potent therapeutic effect.
Innovative Synthetic Strategies for Accessing Complex Derivatives
The ability to generate a diverse library of derivatives from the this compound scaffold is crucial for structure-activity relationship (SAR) studies and optimizing therapeutic properties. While traditional methods for synthesizing thiophenes exist, modern organic chemistry offers more efficient and versatile strategies. mdpi.com
Future synthetic research will likely focus on:
Metal-Catalyzed Cross-Coupling Reactions: Techniques utilizing catalysts based on copper, rhodium, or other metals can enable the precise and regioselective functionalization of the thiophene ring. nih.gov
Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, offering a rapid and efficient way to build libraries of diverse thiophene derivatives. nih.gov
Green Chemistry Approaches: Employing environmentally friendly solvents (like water), minimizing toxic reagents, and developing one-pot procedures are becoming increasingly important for sustainable chemical manufacturing. researchgate.net
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Classical Condensation Reactions | Traditional methods often involving condensation of precursors to form the thiophene ring. | Well-established procedures. | mdpi.com |
| Metal-Catalyzed Cyclization | Use of metal catalysts (e.g., copper, rhodium) to facilitate the formation of the thiophene ring from acyclic precursors. | High regioselectivity, accommodation of diverse functional groups, often milder conditions. | nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, rapid generation of chemical diversity. | nih.gov |
| Green Synthetic Methods | Utilizing principles of green chemistry, such as using water as a solvent or solvent-free conditions. | Reduced environmental impact, increased safety, sustainability. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. mdpi.com These computational tools can be powerfully applied to the development of the this compound scaffold.
Key applications include:
Virtual Screening: AI algorithms can screen vast virtual libraries of thiophene derivatives to predict their binding affinity to specific biological targets, prioritizing the most promising candidates for synthesis and testing. nih.gov
Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, unsynthesized analogues. nih.gov This allows researchers to focus resources on compounds with the highest probability of success. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the thiophenepropanoic acid scaffold, optimized for specific properties like high potency and low toxicity. nih.gov
Addressing Challenges in Preclinical and Clinical Translation of Thiophenepropanoic Acid Scaffolds
The path from a promising compound in the lab to an approved drug is fraught with challenges. For any therapeutic candidate derived from the this compound scaffold, successful translation will require overcoming several key hurdles.
Scalable Synthesis: Developing a cost-effective and reproducible synthesis route that can be scaled up for manufacturing is essential. beilstein-journals.org
Preclinical Modeling: The significant differences between animal models and human biology can lead to unexpected results in clinical trials. researchgate.net Careful selection of relevant preclinical models is crucial to accurately predict efficacy and safety. nih.gov
Regulatory Approval: Navigating the stringent regulatory requirements of agencies like the FDA is a complex and expensive process. This involves extensive preclinical safety and toxicology studies followed by multi-phase clinical trials. researchgate.netnih.gov
Financial and Business Barriers: Securing funding for long-term research and development, protecting intellectual property, and demonstrating a clear clinical need and market advantage are critical business challenges that must be addressed for successful translation. nih.gov
By systematically addressing these scientific, regulatory, and business challenges, the therapeutic potential of novel scaffolds like this compound can be fully realized.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Methylthiophen-2-yl)propanoic acid?
Methodological Answer: Synthesis typically involves coupling a methylthiophene moiety to a propanoic acid backbone. For analogous compounds, strategies include:
- Thiophene Functionalization : Electrophilic substitution on 4-methylthiophene to introduce a propanoic acid side chain (e.g., Friedel-Crafts acylation followed by oxidation) .
- Cross-Coupling Reactions : Palladium-catalyzed coupling of thiophene derivatives with halogenated propanoic acid precursors .
- Retrosynthetic Planning : AI-driven tools (e.g., Reaxys, Pistachio) can propose routes by analyzing databases of similar reactions, such as those for 3-((4-acetylphenyl)amino)propanoic acid derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the methylthiophenyl group’s substitution pattern and propanoic acid backbone. For example, in 3-[4-(trifluoromethyl)phenyl]propanoic acid, aromatic protons and CF groups were resolved at δ 7.5–8.0 ppm .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and thiophene ring vibrations (C-S stretch ~600–700 cm).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHOS derivatives show [M+H] ~195.05) .
Q. How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Reference standards for related propanoic acids (e.g., 2-(4-ethylphenyl)propanoic acid) are used for calibration .
- Melting Point Analysis : Compare observed values with literature data (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid melts at 98–100°C) .
Advanced Research Questions
Q. How can synthetic yield be optimized when steric hindrance from the methylthiophenyl group limits reactivity?
Methodological Answer:
- Catalyst Selection : Use bulky ligands (e.g., tert-butylphosphine) in cross-coupling reactions to mitigate steric effects .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions, as seen in the synthesis of 3-(1-methylimidazol-2-ylthio)propanoic acid .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual solvents or unreacted thiophene precursors) .
- Assay Standardization : Use consistent cell lines and controls. For example, in antioxidant studies, compare results with established compounds like 3-(2,6-dimethylphenoxy)propanoic acid .
- Structural Confirmation : Single-crystal X-ray diffraction (as done for 3-[4-(trifluoromethyl)phenyl]propanoic acid) ensures correct stereochemistry .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations : Model electron density of the methylthiophenyl group to predict electrophilic substitution sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
- Retrosynthetic AI : Tools like Reaxys or Pistachio propose synthetic pathways by analogy to 2-(4-ethylphenyl)propanoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
